5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a compound with the molecular formula and a molecular weight of approximately 163.13 g/mol. This compound is classified under the category of pyrrolo[2,3-d]pyrimidine derivatives, which are known for their biological activity, particularly as inhibitors of Janus Kinase enzymes. The compound is associated with various applications in medicinal chemistry and pharmaceutical development.
The compound is cataloged under the Chemical Abstracts Service number 1314723-98-2. It falls into the broader classification of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Pyrrolo[2,3-d]pyrimidines are recognized for their potential therapeutic properties, often being explored for their roles in treating inflammatory diseases and certain cancers .
The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors that contain both pyrrole and pyrimidine moieties.
The structure of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid features a fused bicyclic system comprising a pyrrole and a pyrimidine ring. The presence of an iodine atom at the fifth position enhances its reactivity and biological activity.
Ic1c[nH]c2ncncc12
IZYCEYOIUVOAQW-UHFFFAOYSA-N
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions including:
These reactions are often conducted under mild conditions to preserve the integrity of the compound while facilitating desired transformations.
The mechanism of action for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid primarily involves its role as a Janus Kinase inhibitor. By inhibiting these enzymes, the compound disrupts cytokine signaling pathways that are crucial for inflammatory responses.
Safety data indicates that it should be handled with care due to potential toxicity; appropriate safety measures should be employed during handling.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has significant scientific applications:
This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, showcasing its potential therapeutic benefits through targeted action on specific biological pathways.
The construction of the pyrrolo[2,3-d]pyrimidine core typically begins with 4,6-diaminopyrimidine as a key precursor. A validated route employs Sonogashira coupling between 4,6-diaminopyrimidine and propargylamine derivatives under palladium catalysis, followed by base-mediated ring closure to yield the 7H-pyrrolo[2,3-d]pyrimidine scaffold [1]. Alternative pathways utilize 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 132208-70-7) as a versatile intermediate, allowing selective functionalization at the C-4 position prior to C-5 halogenation [3]. Protecting group strategies are critical for regiocontrol: benzyl groups shield N-7 during C-5 modification, while tosyl groups protect exocyclic amines, enabling sequential derivatization. Post-functionalization deprotection employs hydrogenolysis (Pd/C, H₂) or acid hydrolysis (HBr/AcOH) [3]. A three-step sequence from 7H-pyrrolo[2,3-d]pyrimidin-4-amine optimizes atom economy, though commercial scarcity necessitates in-house synthesis for scale-up [4].
Table 1: Core Formation Strategies
Starting Material | Reaction Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
4,6-Diaminopyrimidine | Propargylamine, Pd catalyst, base, 80°C | 7H-Pyrrolo[2,3-d]pyrimidine | 65–75 |
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Benzylamine, K₂CO₃, DMF, 120°C | 4-(Benzylamino)-7H-pyrrolo[2,3-d]pyrimidine | 82 |
7H-Pyrrolo[2,3-d]pyrimidin-4-amine | N-Boc-piperazine, Et₃N, DMF reflux | 4-(4-Boc-piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | 78 |
Electrophilic iodination at the C-5 position exploits the electron-rich pyrrole ring. N-Iodosuccinimide (NIS) in acetic acid is the optimal reagent, achieving >90% regioselectivity under mild conditions (0–25°C, 1–2 hours) [1] . Kinetic studies reveal that protonation of the pyrimidine nitrogen lowers electron density at C-5, necessitating controlled acidity (pH 4–6) to suppress diiodination [1]. Solvent screening indicates acetic acid outperforms DMF or THF by minimizing N-iodosuccinimide decomposition. For N-protected derivatives (e.g., 7-methyl or 7-benzyl), iodination proceeds 40% faster due to reduced nucleophilic competition from the pyrrole nitrogen [6]. Metal-halogen exchange side reactions are negligible below 30°C, preserving ring integrity. Post-halogenation, crystallization from ethanol/water affords ≥98% purity, confirmed by HPLC .
Table 2: Iodination Efficiency Comparison
Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
7H-Pyrrolo[2,3-d]pyrimidine | NIS | AcOH | 0 | 1.5 | 92 |
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine | ICl | DCM | 25 | 3 | 85 |
4-Benzylamino-7H-pyrrolo[2,3-d]pyrimidine | NIS | AcOH | 25 | 2 | 88 |
Carboxylation at C-2 employs two primary strategies: (1) hydrolysis of pre-installed esters (e.g., methyl or ethyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate) or (2) direct carbonation using CO₂ and strong bases. Ester hydrolysis with NaOH/MeOH/H₂O (80°C, 4–6 hours) achieves near-quantitative conversion but risks decarboxylation above pH 12. Alternatively, direct carboxylation uses n-butyllithium at −78°C to generate the C-2 lithiated species, followed by CO₂ quenching, yielding 65–70% product [1] [6]. Protecting groups critically influence efficiency: 7-benzyl derivatives tolerate harsh hydrolysis (6M HCl, reflux), while acid-labile groups (e.g., tert-butyl) require mild deprotection (TFA/DCM, 25°C). Kinetic analysis of methyl ester hydrolysis follows first-order kinetics (k = 0.18 min⁻¹), with complete deprotection in <30 minutes using BBr₃ in DCM [6].
The C-5 iodine atom serves as a handle for palladium-catalyzed cross-coupling, enabling access to structurally diverse analogues. Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) achieve 75–92% yields, with electron-deficient boronic acids coupling fastest (krel = 4.2 vs. electron-rich) [4] . Sonogashira couplings with terminal alkynes (PdCl₂(PPh₃)₂, CuI, Et₃N) introduce rigid spacers for kinase inhibitor design, though N-7 protection is essential to prevent competing side reactions [4]. Recently, ruthenium-catalyzed C–H amidation using sulfonyl azides ([Ru(p-cymene)Cl₂]₂, AgSbF₆, DCE, 80°C) achieves regioselective C-6 functionalization without directing groups, expanding access to amino derivatives (68–85% yield) [10]. Computational modeling confirms that C-5 substituents alter electron density at C-6, modulating amidation kinetics.
Table 3: Cross-Coupling Applications
Reaction Type | Conditions | Coupling Partner | Product Yield (%) | Application |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 4-(Methoxyphenyl)boronic acid | 88 | Antimalarial kinase inhibitors |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C | Phenylacetylene | 79 | Fluorescent probes |
Ru-Catalyzed C–H Amidation | [Ru(p-cymene)Cl₂]₂, AgSbF₆, TsN₃, DCE, 80°C | p-Toluenesulfonyl azide | 85 | Antibacterial FtsZ inhibitors |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6